2-(2,4-dichlorophenyl)-9-(3,4-dimethylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide
CAS No.: 898422-41-8
Cat. No.: VC4631424
Molecular Formula: C20H15Cl2N5O2
Molecular Weight: 428.27
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 898422-41-8 |
|---|---|
| Molecular Formula | C20H15Cl2N5O2 |
| Molecular Weight | 428.27 |
| IUPAC Name | 2-(2,4-dichlorophenyl)-9-(3,4-dimethylphenyl)-8-oxo-7H-purine-6-carboxamide |
| Standard InChI | InChI=1S/C20H15Cl2N5O2/c1-9-3-5-12(7-10(9)2)27-19-16(25-20(27)29)15(17(23)28)24-18(26-19)13-6-4-11(21)8-14(13)22/h3-8H,1-2H3,(H2,23,28)(H,25,29) |
| Standard InChI Key | WJFRHVOZAPGYSD-UHFFFAOYSA-N |
| SMILES | CC1=C(C=C(C=C1)N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=C(C=C(C=C4)Cl)Cl)C |
Introduction
2-(2,4-dichlorophenyl)-9-(3,4-dimethylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a complex organic compound belonging to the purine derivative class. It features a purine ring structure with various substituents, including a 2,4-dichlorophenyl group and a 3,4-dimethylphenyl group, which contribute to its unique chemical and biological properties. This compound is of interest in medicinal chemistry due to its potential interactions with biological systems.
Synthesis and Production
The synthesis of 2-(2,4-dichlorophenyl)-9-(3,4-dimethylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide typically involves multi-step organic reactions. Industrial production may utilize optimized methods such as continuous flow reactors and automated platforms to enhance yield and purity.
Biological Activities and Applications
Research on this compound focuses on its interactions with various biological targets. The presence of the dichlorophenyl and dimethylphenyl groups suggests potential for diverse biological activities, although specific applications are not widely documented in available literature.
Comparison with Similar Compounds
Similar compounds, such as 2-(2,4-difluorophenyl)-9-(3,4-dimethylphenyl)-8-oxo-7H-purine-6-carboxamide, share structural features but differ in their substituents. The specific substitution pattern on the purine ring distinguishes these compounds and influences their reactivity and biological activity.
| Compound | Molecular Weight | Substituents |
|---|---|---|
| 2-(2,4-dichlorophenyl)-9-(3,4-dimethylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide | 428.3 g/mol | 2,4-dichlorophenyl, 3,4-dimethylphenyl |
| 2-(2,4-difluorophenyl)-9-(3,4-dimethylphenyl)-8-oxo-7H-purine-6-carboxamide | 395.4 g/mol | 2,4-difluorophenyl, 3,4-dimethylphenyl |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume